molecular formula C10H17NO3 B2640565 3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid CAS No. 1343355-79-2

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid

Cat. No.: B2640565
CAS No.: 1343355-79-2
M. Wt: 199.25
InChI Key: WOMAHGKEHKOOKD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a pyrrolidinone-substituted branched-chain carboxylic acid. Its structure features a 2-oxopyrrolidin-1-yl group attached to a butanoic acid backbone with two methyl groups at the 3-position. This compound is of interest in pharmaceutical chemistry due to its structural similarity to intermediates like levetiracetam acid (). The dimethyl groups introduce steric hindrance and may modulate solubility, reactivity, and biological activity compared to simpler analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)8(9(13)14)11-6-4-5-7(11)12/h8H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMAHGKEHKOOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343355-79-2
Record name 3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid
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Chemical Reactions Analysis

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of compounds related to 3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid in combating antimicrobial resistance. For instance, derivatives of pyrrolidine compounds have shown promising antimicrobial activity against Gram-positive pathogens and drug-resistant fungi. These compounds are being investigated for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida auris .

1.2 Anticancer Properties

The compound's derivatives have also been evaluated for anticancer activity. In vitro studies demonstrated that certain pyrrolidine derivatives exhibited significant cytotoxic effects against A549 human lung cancer cells, suggesting potential for development as anticancer agents .

Chemical Synthesis Applications

2.1 Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds, including herbicides like metribuzin. It is synthesized through methods that prioritize environmental sustainability and cost-effectiveness, addressing issues related to traditional synthesis routes that generate hazardous waste .

2.2 Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Grignard Reactions : This method allows for the efficient production of this compound while minimizing byproducts and waste .
  • Chlorination and Hydrolysis : Traditional methods involve chlorination followed by hydrolysis; however, these methods are being replaced by greener alternatives due to environmental concerns .

Case Studies and Research Findings

Study/Patent Focus Area Findings
Patent CN111170846ASynthesis MethodDeveloped an environmentally friendly process for synthesizing this compound with reduced waste .
PMC10178429Antimicrobial ActivityEvaluated the antimicrobial properties of pyrrolidine derivatives showing effectiveness against resistant strains .
MDPI ResearchAnticancer ActivityInvestigated the cytotoxic effects of pyrrolidine derivatives on lung cancer cells .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings

  • Hydrogen Bonding: Pyrrolidinone lactams form stronger hydrogen bonds than pyrrole derivatives, enhancing solubility in aqueous media .
  • Crystallinity: Non-branched analogues () exhibit more ordered crystal structures, whereas branched derivatives may favor amorphous solid forms .

Biological Activity

Overview

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid (CAS No. 1343355-79-2) is a chemical compound with significant potential in biological research and medicinal applications. With a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties.

The compound contains a pyrrolidinone ring, which is known to interact with various biological targets, influencing enzyme activity and receptor modulation. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a valuable building block in drug synthesis and development .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinone compounds exhibit antimicrobial activity against Gram-positive bacteria. For instance, studies have shown that certain structural modifications can enhance the efficacy against pathogens like Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has been noted that compounds with similar structures demonstrate cytotoxic effects against human cancer cell lines, including A549 lung cancer cells. The mechanism is believed to involve induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Screening

In a recent study, derivatives of this compound were screened for antimicrobial activity using broth microdilution techniques. The results indicated varying degrees of effectiveness against multidrug-resistant strains, suggesting that structural modifications could lead to more potent derivatives.

Study 2: Anticancer Efficacy

Another investigation assessed the effects of this compound on A549 cells. Treatment with the compound resulted in significant cytotoxicity compared to controls, highlighting its potential as a lead compound for further development in cancer therapeutics. The study employed MTT assays to quantify cell viability post-treatment .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the pyrrolidinone moiety allows for hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their activity. This interaction is crucial for both its antimicrobial and anticancer effects .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(2-Oxopyrrolidin-1-yl)butanoic acidLacks dimethyl groupsModerate antimicrobial activity
Pyrrolidine-2,5-dionesContains two oxo groupsEnhanced anticancer properties
Prolinol derivativesHydroxyl group instead of oxoVarying biological activities

This table illustrates how structural variations influence biological outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid?

  • Methodological Answer : Synthesis typically involves coupling pyrrolidin-2-one derivatives with substituted butanoic acid precursors. For example, analogous compounds (e.g., 3-oxo-pyrrolidinyl derivatives) are synthesized via nucleophilic substitution or condensation reactions in ethanol with catalytic piperidine at 0–5°C . Purification by recrystallization or column chromatography ensures high purity. Confirm structural integrity using 1^1H/13^13C NMR and mass spectrometry.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for similar α,β-unsaturated carbonyl compounds. Use PPE (nitrile gloves, safety goggles), work under a chemical fume hood, and avoid inhalation of dust/volatiles. Store in airtight containers at room temperature, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy to confirm substituent positions and stereochemistry.
  • FT-IR to identify carbonyl (C=O, ~1700 cm1^{-1}) and pyrrolidinone ring vibrations.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally related phthalimide derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, in analogous syntheses, ethanol/piperidine systems at 0–5°C improved yields by 20% compared to room-temperature reactions . Monitor intermediates via TLC and optimize quenching/purification steps to minimize side products.

Q. What approaches resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature).
  • Orthogonal validation : Compare enzyme inhibition (e.g., IC50_{50}) with cell-based assays (e.g., cytotoxicity).
  • Purity analysis : Use HPLC to rule out impurities (>95% purity required). Cross-reference with structurally similar compounds (e.g., 3-methyl-2-oxobutanoic acid derivatives) to identify activity trends .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes (e.g., kinases, proteases).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • Validate predictions with SPR (binding affinity) and ITC (thermodynamic parameters). Compare with known inhibitors (e.g., pyrrolidinone-based drugs) for mechanistic insights .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies?

  • Methodological Answer : Variations arise from solvent effects (DMSO vs. CDCl3_3), concentration, or tautomerism. For example, keto-enol tautomerism in α-keto acids can shift carbonyl peaks. Standardize solvent systems and use 13^{13}C-DEPT for unambiguous assignment .

Q. How to address conflicting cytotoxicity results in different cell lines?

  • Methodological Answer : Normalize data to cell viability controls (MTT assay) and account for metabolic differences (e.g., CYP450 expression). Test in isogenic cell lines to isolate genetic factors. Cross-validate with proteomics (e.g., apoptosis markers) .

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